molecular formula C8H12N2O2S B008317 4-(aminomethyl)-N-methylbenzenesulfonamide CAS No. 101252-53-3

4-(aminomethyl)-N-methylbenzenesulfonamide

Cat. No. B008317
M. Wt: 200.26 g/mol
InChI Key: DXALCZRZTHZBIB-UHFFFAOYSA-N
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Patent
US08008327B2

Procedure details

A mixture of 4-azidomethyl-N-methyl-benzenesulfonamide (2.20 g, 10.0 mmol), cyclohexadiene (8.90 mL, 90.0 mmol) and palladium hydroxide (20% on carbon, 1.4 g, 2.0 mmol) in MeOH (20 mL) was warmed at 65° C. for 2 hours. The solution was cooled to room temperature and filtered through diatomaceous earth. The solvent was removed in vacuo to afford 4-aminomethyl-N-methyl-benzenesulfonamide
Name
4-azidomethyl-N-methyl-benzenesulfonamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:14][CH3:15])(=[O:13])=[O:12])=[CH:7][CH:6]=1)=[N+]=[N-].C1CCC=CC=1>CO.[OH-].[Pd+2].[OH-]>[NH2:1][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][CH3:15])(=[O:13])=[O:12])=[CH:9][CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
4-azidomethyl-N-methyl-benzenesulfonamide
Quantity
2.2 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)S(=O)(=O)NC
Name
Quantity
8.9 mL
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
1.4 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C1)S(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.